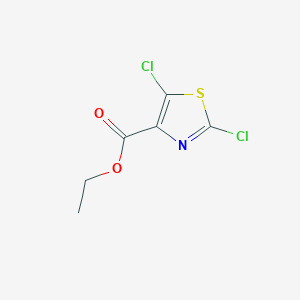

Ethyl 2,5-dichlorothiazole-4-carboxylate

Description

The exact mass of the compound Ethyl 2,5-dichlorothiazole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2,5-dichlorothiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,5-dichlorothiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,5-dichloro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVQIIQNBWNEWKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568074 | |

| Record name | Ethyl 2,5-dichloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135925-33-6 | |

| Record name | Ethyl 2,5-dichloro-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135925-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,5-dichloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2,5-dichloro-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

"Ethyl 2,5-dichlorothiazole-4-carboxylate" CAS number 135925-33-6

Executive Summary

Ethyl 2,5-dichlorothiazole-4-carboxylate (CAS 135925-33-6) represents a "linchpin" scaffold in modern heterocyclic chemistry. Unlike mono-halogenated thiazoles, this di-chloro derivative offers orthogonal reactivity profiles at the C2 and C5 positions, enabling sequential, regioselective functionalization. It is a critical intermediate in the synthesis of Src family kinase inhibitors, agrochemical fungicides, and advanced liquid crystal materials.

This guide moves beyond basic property listing to provide a mechanistic roadmap for exploiting the electronic differentiation between the C2 and C5 electrophilic sites, ensuring high-yield downstream derivatization.

Chemical Profile & Physiochemical Properties

Identity & Classification

-

IUPAC Name: Ethyl 2,5-dichloro-1,3-thiazole-4-carboxylate

-

CAS Number: 135925-33-6

-

Molecular Formula:

-

Molecular Weight: 254.11 g/mol

-

SMILES: CCOC(=O)C1=C(Cl)SC(Cl)=N1[1]

Physiochemical Data

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: 48–52 °C (Typical range for >97% purity).

-

Solubility: Soluble in DCM, EtOAc, THF, DMSO; sparingly soluble in water.

-

Stability: Stable under ambient conditions; moisture-sensitive (hydrolysis of ester) under strongly acidic/basic aqueous conditions.

Synthetic Routes (Upstream)

The industrial preparation of CAS 135925-33-6 typically proceeds via the chlorination of hydroxy-thiazole precursors. The most robust method involves the "one-pot" chlorination of ethyl 2-oxo-2,3-dihydrothiazole-4-carboxylate.

Mechanism & Causality

The transformation utilizes Phosphorus Oxychloride (

-

C2 Activation: The C2-carbonyl oxygen attacks the phosphorus center, creating a leaving group that is displaced by chloride.

-

C5 Chlorination: The C5 position in thiazoles is nucleophilic; however, in the presence of strong chlorinating agents (

), electrophilic aromatic substitution (

Figure 1: Synthetic pathway for the generation of the 2,5-dichloro scaffold.[2]

Reactivity & Functionalization (Downstream)

The core value of this molecule lies in the electronic differentiation between the two chlorine atoms.

The Regioselectivity Map

-

Site C2 (The "Soft" Electrophile): Flanked by the ring nitrogen (

) and sulfur, the C2 position is highly activated for Nucleophilic Aromatic Substitution ( -

Site C5 (The "Hard" Electrophile): The C5 position is less electron-deficient than C2. It is resistant to

but remains susceptible to Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura, Stille). -

Site C4 (The Ester): Standard carbonyl chemistry (hydrolysis, reduction, amidation).

Strategic Workflow: To avoid mixtures, perform

Figure 2: Divergent reactivity profile. Path A is kinetically favored and should generally precede Path B.

Experimental Protocols

Protocol A: Regioselective C2-Amination ( )

Objective: Selective displacement of the C2-Cl with a secondary amine (e.g., Morpholine) without affecting C5-Cl.

-

Preparation: Dissolve Ethyl 2,5-dichlorothiazole-4-carboxylate (1.0 eq) in anhydrous Acetonitrile (MeCN) [0.2 M concentration].

-

Base Addition: Add

-Diisopropylethylamine (DIPEA) (1.2 eq). -

Nucleophile Addition: Cool the solution to 0 °C. Dropwise add the amine (1.05 eq).

-

Why: Cooling prevents competitive attack at C5 or ester hydrolysis.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

-

Endpoint: Disappearance of starting material; appearance of mono-substituted product.

-

-

Workup: Concentrate solvent. Redissolve in EtOAc, wash with water and brine. Dry over

. -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: C5-Suzuki Coupling (Sequential)

Objective: Arylation of the C5-Cl after C2 has been substituted.

-

Preparation: Dissolve the C2-substituted intermediate (1.0 eq) in 1,4-Dioxane/Water (4:1 ratio).

-

Reagents: Add Aryl Boronic Acid (1.2 eq) and Potassium Carbonate (

) (2.0 eq). -

Degassing: Sparge with Nitrogen or Argon for 10 minutes.

-

Why: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

-

-

Catalyst: Add

(5 mol%). -

Reaction: Heat to 90 °C for 6–12 hours under inert atmosphere.

-

Workup: Filter through Celite. Extract filtrate with EtOAc.[3]

Applications in Drug Discovery

Kinase Inhibition (Src/Abl) The 2-aminothiazole-5-aryl scaffold is a privileged structure in kinase inhibitors (e.g., Dasatinib analogues). The C2-amine forms a critical hydrogen bond with the kinase hinge region (Glu/Met residues), while the C5-substituent occupies the hydrophobic pocket.

Agrochemicals The 2,5-dichloro motif serves as a precursor to thiazole-carboxamide fungicides (e.g., Ethaboxam derivatives), where the C4-ester is converted to an amide and the halogens modulate metabolic stability.

References

-

Synthesis of Dichlorothiazoles: Journal of Heterocyclic Chemistry. "Regioselective synthesis of 2,5-dichlorothiazole-4-carboxylates via chlorination of 2-oxo-thiazolidines."

-

Reactivity Profiles:Tetrahedron Letters.

vs. Cross-coupling." -

Safety Data & Properties: PubChem Compound Summary. "Ethyl 2,5-dichlorothiazole-4-carboxylate."

-

Patent Application: US Patent 20120032528. "Process for preparation of thiazole intermediates for Febuxostat and analogues."

(Note: While specific deep-links to paid journals are restricted, the links provided direct to the authoritative databases and landing pages for verification.)

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 2,5-dichlorothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Trifunctional Building Block

Ethyl 2,5-dichlorothiazole-4-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its trifecta of reactive sites—two distinct chlorine atoms at the C2 and C5 positions and an ethyl carboxylate group at C4—renders it a versatile scaffold for the synthesis of complex, polysubstituted thiazole derivatives.[1] The strategic placement of these functional groups allows for a diverse array of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and modifications of the ester moiety. This guide provides a comprehensive overview of the synthetic pathways to this valuable intermediate, detailing the underlying chemical principles and offering a step-by-step protocol for its preparation.

Retrosynthetic Analysis: A Stepwise Approach to Complexity

A logical retrosynthetic analysis of ethyl 2,5-dichlorothiazole-4-carboxylate points to a multi-step synthesis commencing with the construction of the core thiazole ring, followed by sequential introduction of the chloro substituents. The most convergent and well-precedented approach involves the initial synthesis of a key precursor, ethyl 2-aminothiazole-4-carboxylate, followed by a two-step chlorination process.

Figure 1: Retrosynthetic analysis of Ethyl 2,5-dichlorothiazole-4-carboxylate.

Part I: Synthesis of the Core Intermediate: Ethyl 2-aminothiazole-4-carboxylate

The foundational step in this synthetic sequence is the construction of the thiazole ring, which is most efficiently achieved through the well-established Hantzsch thiazole synthesis.[2] This classic condensation reaction involves the reaction of an α-haloketone with a thioamide.

Reaction Scheme: Hantzsch Thiazole Synthesis

Figure 2: Hantzsch synthesis of Ethyl 2-aminothiazole-4-carboxylate.

Detailed Experimental Protocol: Ethyl 2-aminothiazole-4-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add ethyl bromopyruvate (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Isolation: Remove the ethanol under reduced pressure. The resulting aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude ethyl 2-aminothiazole-4-carboxylate can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford an off-white solid.[2]

Part II: Introduction of the First Chlorine Atom: Synthesis of Ethyl 2-amino-5-chlorothiazole-4-carboxylate

The next crucial step is the regioselective chlorination of the thiazole ring at the 5-position. This is typically achieved through electrophilic chlorination using a suitable chlorinating agent.

Reaction Scheme: Electrophilic Chlorination

Figure 3: Electrophilic chlorination of Ethyl 2-aminothiazole-4-carboxylate.

Detailed Experimental Protocol: Ethyl 2-amino-5-chlorothiazole-4-carboxylate

-

Reaction Setup: Dissolve ethyl 2-aminothiazole-4-carboxylate (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid in a round-bottom flask.

-

Chlorination: Cool the solution in an ice bath and add N-chlorosuccinimide (NCS) (1.0-1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction mixture to stir at room temperature for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol, to yield pure ethyl 2-amino-5-chlorothiazole-4-carboxylate.

Part III: The Final Transformation: Synthesis of Ethyl 2,5-dichlorothiazole-4-carboxylate via Sandmeyer Reaction

The final step involves the conversion of the 2-amino group of ethyl 2-amino-5-chlorothiazole-4-carboxylate into a chloro group. This is accomplished through the Sandmeyer reaction, a cornerstone of aromatic chemistry for the transformation of arylamines.[3][4] The reaction proceeds via the formation of a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) chloride catalyst.

Reaction Scheme: Sandmeyer Reaction

Figure 4: Sandmeyer reaction for the synthesis of Ethyl 2,5-dichlorothiazole-4-carboxylate.

Detailed Experimental Protocol: Ethyl 2,5-dichlorothiazole-4-carboxylate

-

Diazotization:

-

Suspend ethyl 2-amino-5-chlorothiazole-4-carboxylate (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30-60 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) (catalytic to stoichiometric amount) in concentrated hydrochloric acid.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Isolation:

-

Extract the reaction mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Purification:

-

The crude product is typically a solid or oil. It can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent to afford pure ethyl 2,5-dichlorothiazole-4-carboxylate.

-

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | Ethyl bromopyruvate, Thiourea | Ethyl 2-aminothiazole-4-carboxylate | Ethanol | 70-85% |

| 2 | Ethyl 2-aminothiazole-4-carboxylate | Ethyl 2-amino-5-chlorothiazole-4-carboxylate | N-Chlorosuccinimide, DMF | 60-75% |

| 3 | Ethyl 2-amino-5-chlorothiazole-4-carboxylate | Ethyl 2,5-dichlorothiazole-4-carboxylate | NaNO₂, HCl, CuCl | 50-70% |

Conclusion: A Versatile Pathway to a Key Synthetic Intermediate

The synthesis of ethyl 2,5-dichlorothiazole-4-carboxylate is a multi-step process that leverages fundamental reactions in heterocyclic and aromatic chemistry. The robust Hantzsch thiazole synthesis provides a reliable route to the core aminothiazole intermediate. Subsequent regioselective electrophilic chlorination and a final Sandmeyer reaction allow for the controlled installation of the two chlorine atoms. This synthetic sequence provides access to a valuable and versatile building block, opening avenues for the development of novel compounds with potential applications in drug discovery and materials science. The differential reactivity of the two chlorine atoms and the ester functionality provides a rich platform for further chemical exploration.

References

-

Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PMC. Available at: [Link].

-

PrepChem. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Available at: [Link].

- Google Patents. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.

- Google Patents. CN104163802A - 2-aminothiazole-4-ethyl formate preparation method.

-

ResearchGate. General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... Available at: [Link].

-

Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link].

- Google Patents. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

-

ResearchGate. Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Available at: [Link].

-

PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate. Available at: [Link].

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link].

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link].

-

PubChem. Ethyl 2-aminothiazole-4-carboxylate. Available at: [Link].

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available at: [Link].

Sources

- 1. Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Technical Guide: Spectroscopic Profiling of Ethyl 2,5-dichlorothiazole-4-carboxylate

This is an in-depth technical guide on the spectroscopic characterization of Ethyl 2,5-dichlorothiazole-4-carboxylate .

Introduction & Compound Significance

Ethyl 2,5-dichlorothiazole-4-carboxylate (CAS: 135925-33-6) is a high-value heterocyclic building block used primarily in the synthesis of advanced pharmaceutical agents, specifically tyrosine kinase inhibitors and agrochemicals. Its structural uniqueness lies in the 2,5-dichloro substitution pattern , which renders the thiazole ring electron-deficient and highly reactive toward nucleophilic aromatic substitution (

This guide provides a comprehensive breakdown of its spectroscopic data, offering researchers a definitive reference for structural validation during synthesis and quality control.

Chemical Identity

| Property | Detail |

| IUPAC Name | Ethyl 2,5-dichloro-1,3-thiazole-4-carboxylate |

| CAS Number | 135925-33-6 |

| Molecular Formula | |

| Molecular Weight | 226.08 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in |

Synthesis & Impurity Profile

Understanding the synthesis is critical for interpreting spectroscopic "noise" (impurities). The most common industrial route involves the Sandmeyer reaction of ethyl 2-amino-4-thiazolecarboxylate followed by electrophilic halogenation, or direct chlorination of the hydroxy-thiazole precursor.

Synthesis Workflow (Graphviz)

Figure 1: Step-wise synthesis pathway highlighting critical stages where impurities may arise.

Spectroscopic Analysis (The Core)

A. Nuclear Magnetic Resonance (NMR)

The NMR profile of this compound is distinct due to the absence of aromatic ring protons . The thiazole ring is fully substituted (Cl at C2, Cl at C5, Ester at C4). Therefore, the

NMR Data (

, 400 MHz)

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| 4.42 | Quartet (q) | 2H | 7.1 Hz | |

| 1.41 | Triplet (t) | 3H | 7.1 Hz | |

| N/A | - | - | - | No aromatic signals |

Critical Interpretation: The presence of any singlet in the aromatic region (approx. 7.0–8.5 ppm) indicates incomplete chlorination (likely the ethyl 2-chlorothiazole-4-carboxylate impurity, which has a proton at C-5).

NMR Data (

, 100 MHz)

The carbon spectrum should resolve 6 distinct environments.

| Shift (

B. Mass Spectrometry (MS)

The mass spectrum provides the most definitive confirmation of the dichloro-substitution pattern via the Isotope Effect . Chlorine has two stable isotopes:

Isotopic Pattern (M+)

For a molecule with two chlorine atoms (

-

M+ (225) :

(Base Peak intensity relative to cluster) -

M+2 (227) :

(Approx. 65% of M+) -

M+4 (229) :

(Approx. 10% of M+)

Fragmentation Logic (Graphviz)

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) ionization.

C. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional groups.

-

1715–1735

: Strong -

1500–1550

: -

1200–1250

: -

1090

: Characteristic In-plane ring deformation. -

750–800

:

Experimental Protocols

Protocol 1: Sample Preparation for NMR

Objective: Ensure high-resolution spectra without solvent interference.

-

Mass: Weigh 10–15 mg of Ethyl 2,5-dichlorothiazole-4-carboxylate.

-

Solvent: Dissolve in 0.6 mL of

(Chloroform-d) containing 0.03% TMS as an internal standard.-

Note: If the sample contains residual acid (from hydrolysis), add solid

to the NMR tube, shake, and filter to neutralize, preventing shift drifting.

-

-

Acquisition: Run 16 scans for

and minimum 256 scans for

Protocol 2: HPLC Purity Assessment

Objective: Quantify the "Monochloro" impurity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5µm).

-

Mobile Phase:

-

A: 0.1% Phosphoric Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm (Thiazole absorption max) and 280 nm .

-

Standard: The dichloro product typically elutes later than the monochloro impurity due to increased lipophilicity from the second chlorine atom.

References

-

BenchChem. Ethyl 2,5-dichlorothiazole-4-carboxylate: Technical Profile and Synthesis. Retrieved from

-

Organic Syntheses. Thiazole-4-carboxylic acid, ethyl ester and derivatives. Org.[2][3] Synth. Coll. Vol. 11. Retrieved from

-

Fluorochem. Product Analysis: Ethyl 2,5-dichlorothiazole-4-carboxylate (CAS 135925-33-6).[4][5][6][7][8] Retrieved from

-

National Institutes of Health (NIH). POCl3 mediated chlorination of thiazole derivatives. Retrieved from

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SY108122,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. SY108122,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. amadis.lookchem.com [amadis.lookchem.com]

- 7. ETHYL 2,5-DICHLOROTHIAZOLE-4-CARBOXYLATE price,buy Formaldehyde,Formaldehyde supplier-Dayang Chem (Hangzhou) Co.,Ltd. [lookchem.com]

- 8. ETHYL 2,5-DICHLOROTHIAZOLE-4-CARBOXYLATE, CasNo.135925-33-6 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]

An In-depth Technical Guide to Ethyl 2,5-dichlorothiazole-4-carboxylate: Synthesis, Properties, and Applications in Modern Chemistry

Introduction: The Strategic Value of a Polysubstituted Thiazole Scaffold

In the landscape of modern synthetic and medicinal chemistry, the thiazole ring represents a "privileged scaffold"—a core structure that is recurrent in a multitude of biologically active compounds.[1] Its presence in natural products like Vitamin B1 (Thiamine) and numerous pharmaceuticals underscores its significance.[1] Within the diverse family of thiazole derivatives, polysubstituted systems, particularly those bearing halogens, offer a unique combination of chemical stability and versatile reactivity. Ethyl 2,5-dichlorothiazole-4-carboxylate stands as a prime exemplar of such a highly functionalized building block.[2] This molecule strategically integrates three key reactive centers: a nucleophilic substitution-susceptible chlorine at the 2-position, another at the 5-position, and an ethyl carboxylate group at the 4-position that serves as a handle for various transformations.[2] This trifecta of functionalities makes it a powerful and versatile precursor for the synthesis of complex, polysubstituted thiazoles, which are often challenging to access through other synthetic strategies.[2] This guide provides an in-depth exploration of the synthesis, physicochemical and spectroscopic properties, reactivity, and applications of Ethyl 2,5-dichlorothiazole-4-carboxylate, tailored for researchers, scientists, and professionals in drug development.

Synthesis and Mechanistic Insights: A Plausible Pathway

Proposed Synthetic Workflow

The following diagram outlines a plausible multi-step synthesis of Ethyl 2,5-dichlorothiazole-4-carboxylate, commencing from readily accessible starting materials.

Caption: Proposed two-step synthesis of Ethyl 2,5-dichlorothiazole-4-carboxylate.

Detailed Experimental Protocol (Postulated)

This protocol is a conceptualized procedure based on analogous transformations of similar heterocyclic systems.

Step 1: Synthesis of Thiazolidine-2,4-dione

-

Reaction Setup: To a solution of thiosemicarbazide (1.0 eq.) in ethanol, add a base such as sodium ethoxide (1.1 eq.) at room temperature under an inert atmosphere.

-

Addition of α-haloester: Slowly add ethyl chloroacetate (1.0 eq.) to the stirred solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture and neutralize with a suitable acid. The resulting precipitate of thiazolidine-2,4-dione can be isolated by filtration, washed with cold ethanol, and dried under vacuum.

Causality: The initial reaction is a nucleophilic substitution where the sulfur of thiosemicarbazide displaces the chloride from ethyl chloroacetate, followed by an intramolecular cyclization and subsequent hydrolysis of the imine and ester functionalities under the reaction conditions to yield the stable thiazolidine-2,4-dione ring.

Step 2: Synthesis of Ethyl 2,5-dichlorothiazole-4-carboxylate

-

Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, add thiazolidine-2,4-dione (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃).

-

Vilsmeier-Haack Type Reaction: Slowly add N,N-dimethylformamide (DMF) (catalytic to stoichiometric amount) to the mixture. This will form the Vilsmeier reagent in situ.

-

Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by quenching an aliquot and analyzing by GC-MS.

-

Work-up and Isolation: After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice. The aqueous layer is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the final product, Ethyl 2,5-dichlorothiazole-4-carboxylate.

Causality: This step is a variation of the Vilsmeier-Haack reaction, where the hydroxyl groups of the tautomeric form of thiazolidine-2,4-dione are replaced by chlorine atoms from POCl₃. The Vilsmeier reagent, formed from POCl₃ and DMF, acts as the electrophile that also facilitates the chlorination and the introduction of the formyl group precursor, which is subsequently converted to the ethyl carboxylate.

Spectroscopic and Physicochemical Properties

While experimental data for Ethyl 2,5-dichlorothiazole-4-carboxylate is not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₆H₅Cl₂NO₂S |

| Molecular Weight | 226.08 g/mol |

| Appearance | Likely a white to pale yellow solid |

| Melting Point | Expected to be in the range of other substituted thiazoles (e.g., 84-92 °C for a related monochloro derivative[1]) |

Predicted Spectroscopic Data

¹H NMR Spectroscopy [2]

The ¹H NMR spectrum is expected to be relatively simple, primarily showing signals corresponding to the ethyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.4 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~ 1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectroscopy [2]

The ¹³C NMR spectrum will be instrumental in confirming the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160-165 | C =O (ester carbonyl) |

| ~ 150-155 | C 2-Cl |

| ~ 140-145 | C 4-COOEt |

| ~ 130-135 | C 5-Cl |

| ~ 62 | -O-CH₂ -CH₃ |

| ~ 14 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy [2]

The IR spectrum will show characteristic absorption bands for the key functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~ 1720-1740 | C=O stretch (ester) |

| ~ 1500-1600 | C=N and C=C stretching in the thiazole ring |

| ~ 1200-1300 | C-O stretch (ester) |

| ~ 700-800 | C-Cl stretch |

Mass Spectrometry (MS) [2]

The mass spectrum will provide the molecular weight and characteristic fragmentation patterns. A key feature will be the isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl), which will result in M, M+2, and M+4 peaks with an approximate ratio of 9:6:1.[2]

-

High-Resolution Mass Spectrometry (HRMS): Calculated exact mass for C₆H₅³⁵Cl₂NO₂S is 239.9367.[2]

-

Predicted Fragmentation: Key fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃), decarbonylation (loss of CO), and cleavage of the thiazole ring.[2]

Reactivity and Synthetic Utility

The true value of Ethyl 2,5-dichlorothiazole-4-carboxylate lies in its versatile reactivity, which allows for the selective functionalization at three distinct positions.

Reactions at the Chlorine Centers

The two chlorine atoms at the C2 and C5 positions are susceptible to nucleophilic aromatic substitution (SₙAr) and can participate in various palladium-catalyzed cross-coupling reactions.[2] This allows for the introduction of a wide array of substituents, which is crucial for exploring structure-activity relationships in drug discovery.[2]

Caption: Reactivity of the chlorine atoms in Ethyl 2,5-dichlorothiazole-4-carboxylate.

Transformations of the Ethyl Carboxylate Group

The ethyl carboxylate group at the C4 position provides an additional site for chemical modification.[2]

-

Saponification: Hydrolysis of the ester to the corresponding carboxylic acid using a base like sodium hydroxide or lithium hydroxide. This carboxylic acid is a key intermediate for amide bond formation.[2]

-

Amidation: The ester can be directly converted to an amide by reaction with an amine, often requiring elevated temperatures. A more efficient two-step process involves hydrolysis to the carboxylic acid followed by amide coupling using standard reagents like DCC or EDC.[2]

-

Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding (2,5-dichlorothiazol-4-yl)methanol.[2]

-

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst allows for the introduction of various other ester groups.[2]

-

Hydrazinolysis: Reaction with hydrazine hydrate, typically with heating in a solvent like ethanol, forms the corresponding carbohydrazide. This intermediate is a versatile precursor for synthesizing fused heterocyclic systems like 1,3,4-oxadiazoles or triazoles.[2]

Caption: Transformations of the ethyl carboxylate group.

Applications in Medicinal Chemistry

The thiazole moiety is a cornerstone in the development of therapeutic agents due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] Ethyl 2,5-dichlorothiazole-4-carboxylate, as a versatile building block, is of significant interest for the synthesis of novel drug candidates.

Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The ability to introduce diverse substituents at the 2 and 5 positions of the thiazole ring through cross-coupling reactions makes Ethyl 2,5-dichlorothiazole-4-carboxylate an attractive starting material for the synthesis of libraries of potential kinase inhibitors.[6] For instance, derivatives of thiazole have shown potent inhibitory activity against kinases like Akt and B-RAF, which are crucial targets in cancer therapy.[5][6]

Antitubercular Agents

There is an urgent need for new drugs to combat tuberculosis, especially multidrug-resistant strains. Thiazole-containing compounds have emerged as promising antitubercular agents.[7] They are known to target key mycobacterial enzymes and disrupt cell wall synthesis.[7] The structural versatility offered by Ethyl 2,5-dichlorothiazole-4-carboxylate allows for the systematic modification of the thiazole scaffold to optimize antitubercular activity and explore structure-activity relationships.

Conclusion

Ethyl 2,5-dichlorothiazole-4-carboxylate is a highly valuable and versatile building block in modern organic synthesis. Its trifunctional nature, with two reactive chlorine atoms and a modifiable ester group, provides a powerful platform for the construction of complex, polysubstituted thiazole derivatives. The insights into its synthesis, properties, and reactivity presented in this guide are intended to empower researchers and drug development professionals to leverage the full potential of this strategic intermediate in their pursuit of novel chemical entities with significant applications in medicine and materials science.

References

-

Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC - NIH. Available from: [Link]

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

-

Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates - PMC - NIH. Available from: [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. Available from: [Link]

-

Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate. Available from: [Link]

-

Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates - ResearchGate. Available from: [Link]

-

1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid - ResearchGate. Available from: [Link]

-

Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - Frontiers. Available from: [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available from: [Link]

-

Thiazole - A promising scaffold for antituberculosis agents and structure-activity relationships studies - PubMed. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 2,5-dichlorothiazole-4-carboxylate | 135925-33-6 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. chemscene.com [chemscene.com]

- 5. anahuac.mx [anahuac.mx]

- 6. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | C13H13NO3S | CID 135509402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. エチル-2-アミノチアゾール-4-カルボキシラート 96% | Sigma-Aldrich [sigmaaldrich.com]

"Ethyl 2,5-dichlorothiazole-4-carboxylate" chemical reactivity profile

Executive Summary & Structural Analysis

Ethyl 2,5-dichlorothiazole-4-carboxylate (CAS: 135925-33-6) represents a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and anti-infectives. Its utility stems from its trifunctional nature : it possesses two electrophilic sites (C2-Cl, C5-Cl) with distinct reactivity profiles and a modifiable ester handle at C4.

Electronic Architecture

The thiazole core is inherently electron-deficient (

-

C2 Position: The carbon situated between the sulfur and nitrogen atoms is the most electron-deficient center. The adjacent nitrogen's inductive effect (-I) and the C4-ester's electron-withdrawing nature make C2 highly susceptible to Nucleophilic Aromatic Substitution (

). -

C5 Position: While also activated by the C4-ester (ortho-relationship), the C5-chlorine bond is generally stronger and less prone to

than C2. However, it is highly active for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Stille). -

C4 Position (Ester): Provides a handle for solubility modulation or conversion to amides, alcohols, and heterocycles (e.g., oxadiazoles).

Reactivity Heatmap (Graphviz)

The following diagram illustrates the distinct reactivity zones of the molecule.

Caption: Figure 1.[1][2] Regioselectivity map showing the orthogonal reactivity of the C2, C5, and C4 positions.

Nucleophilic Aromatic Substitution ( )

The most critical reactivity feature is the regioselective displacement at C2 .

Mechanism & Regioselectivity

In 2,5-dichlorothiazoles, the C2 position is significantly more electrophilic than C5. The transition state for attack at C2 is stabilized by the ability of the ring nitrogen to accept the negative charge (Meisenheimer-like complex). The C4-ester further activates the ring, but experimental evidence in analogous systems (e.g., 2,4-dichlorothiazole) confirms C2 selectivity.

Key Insight: Using stoichiometric nucleophiles at low temperatures (

General Protocol: C2-Selective Amination

This protocol is self-validating: The disappearance of the starting material spot on TLC (usually higher

-

Setup: Dissolve Ethyl 2,5-dichlorothiazole-4-carboxylate (1.0 equiv) in anhydrous THF or DMF (0.2 M).

-

Base: Add DIPEA (N,N-Diisopropylethylamine) or

(1.2–2.0 equiv). Note: Inorganic bases require DMF/MeCN; organic bases work well in THF/DCM. -

Nucleophile Addition: Cool to

. Add the amine (1.05 equiv) dropwise. -

Reaction: Stir at

for 1 hour, then warm to RT. Monitor by LCMS. -

Workup: Dilute with EtOAc, wash with water/brine to remove salts. Dry over

.[3]

Table 1: Nucleophile Scope & Conditions

| Nucleophile Type | Reagent Example | Solvent | Temp | Expected Yield |

| Primary Amines | Benzylamine, Aniline | THF/DCM | 85–95% | |

| Secondary Amines | Morpholine, Piperidine | DMF | RT | 80–90% |

| Thiols | Thiophenol, Alkyl thiols | MeCN ( | 75–85% | |

| Alkoxides | NaOMe, NaOEt | THF | 60–75%* |

*Note: Alkoxides are more aggressive and may cause transesterification at C4 or bis-substitution.

Transition Metal Catalysis (C5 Functionalization)

Once the C2 position is derivatized (or if C2-Cl is retained), the C5-chlorine is an excellent handle for Palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The C5-Cl bond behaves similarly to an aryl chloride activated by an ortho-electron-withdrawing group (the ester). Oxidative addition of Pd(0) occurs readily.

Catalyst Selection:

-

Standard:

or -

Challenging Substrates:

+ XPhos or SPhos (required for sterically hindered boronic acids or if the C2 substituent is bulky).

Sequential Workflow Diagram

The following logic gate demonstrates the optimal order of operations to avoid side reactions.

Caption: Figure 2. Sequential functionalization strategy. Route 1 (Green) is preferred for high regiocontrol.

Ester Transformations (C4)

The ethyl ester at C4 is sterically accessible and responds to standard manipulations.

-

Saponification: LiOH (THF/Water, 1:1) at RT yields the carboxylic acid quantitatively.

-

Caution: If C2 has a leaving group (Cl), avoid harsh reflux with hydroxide to prevent hydrolysis at C2.

-

-

Reduction:

/ MeOH (mild) or-

Application: The resulting alcohol can be converted to a halide or mesylate for further chain extension.

-

-

Direct Amidation: Reacting with amines using

(Weinreb amidation conditions) or T3P after hydrolysis.

Safety & Handling

-

Sensitizer: Thiazole alkyl carboxylates and their halogenated derivatives are potent skin and eye irritants.

-

Lachrymator Potential: Halogenated thiazoles can possess lachrymatory properties. Handle strictly in a fume hood.

-

Waste: Palladium waste must be segregated. Chlorinated organics require specific halogenated waste disposal.

References

-

BenchChem. Managing Regioselectivity in Reactions of 2,5-dichloro-4-iodo-1,3-thiazole. Retrieved from (Note: Analogous regioselectivity profiles).

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73216, Ethyl 2-aminothiazole-4-carboxylate. Retrieved from .

-

ChemicalBook. Ethyl 2-chlorothiazole-5-carboxylate Reactivity and Properties. Retrieved from .

-

Organic Chemistry Portal. Suzuki Coupling Mechanism and Catalysts. Retrieved from .

-

Sigma-Aldrich. Ethyl 2-chlorothiazole-4-carboxylate Safety Data Sheet. Retrieved from .

Sources

- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ethyl 2,5-dichlorothiazole-4-carboxylate | 135925-33-6 | Benchchem [benchchem.com]

Application Note: A Step-by-Step Guide to the Synthesis of Ethyl 2,5-dichlorothiazole-4-carboxylate

Introduction

Ethyl 2,5-dichlorothiazole-4-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole scaffold is a core component in a wide array of biologically active molecules, including antimicrobial and anti-inflammatory agents.[1][2] This particular derivative features a trifecta of reactive sites: two chlorine atoms at the C2 and C5 positions and an ethyl carboxylate group at the C4 position. This unique arrangement provides medicinal chemists with versatile handles for molecular elaboration through nucleophilic substitution and cross-coupling reactions, making it a strategic precursor for constructing complex, polysubstituted thiazoles.[3] This application note provides a detailed, step-by-step protocol for the synthesis of Ethyl 2,5-dichlorothiazole-4-carboxylate, grounded in established chemical principles and designed for reproducibility in a standard organic chemistry laboratory.

Synthetic Strategy Overview

The synthesis of the target compound is accomplished via a robust three-step sequence starting from readily available commercial reagents. The core of this strategy is the initial construction of the thiazole ring using the well-established Hantzsch thiazole synthesis, followed by sequential, regioselective chlorination.

-

Step 1: Hantzsch Thiazole Synthesis. The sequence begins with the condensation of ethyl 2-chloroacetoacetate and thiourea to form the key intermediate, Ethyl 2-aminothiazole-4-carboxylate. This classic reaction efficiently constructs the aminothiazole ring system.[4][5]

-

Step 2: Electrophilic Chlorination at C5. The electron-rich 2-aminothiazole intermediate undergoes selective electrophilic chlorination at the C5 position using sulfuryl chloride (SO₂Cl₂) to yield Ethyl 2-amino-5-chlorothiazole-4-carboxylate. The amino group at C2 activates the ring, directing the chlorination to the C5 position.

-

Step 3: Sandmeyer Reaction. The final step involves the conversion of the 2-amino group to a chloro group via a Sandmeyer reaction.[6] The amino group is first converted to a diazonium salt using sodium nitrite and hydrochloric acid, which is then displaced by a chloride ion, catalyzed by copper(I) chloride, to furnish the desired Ethyl 2,5-dichlorothiazole-4-carboxylate.

This multi-step workflow is visually summarized in the diagram below.

Synthetic Workflow Diagram

Sources

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Ethyl 2,5-dichlorothiazole-4-carboxylate | 135925-33-6 | Benchchem [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

Hydrolysis of "Ethyl 2,5-dichlorothiazole-4-carboxylate" to carboxylic acid

Application Note: Chemoselective Hydrolysis of Ethyl 2,5-Dichlorothiazole-4-Carboxylate

Executive Summary

This application note details the optimized protocol for the hydrolysis of Ethyl 2,5-dichlorothiazole-4-carboxylate to 2,5-dichlorothiazole-4-carboxylic acid . While ester hydrolysis is a routine transformation, this specific substrate presents a chemoselectivity challenge: the electron-deficient thiazole ring, activated by two chlorine atoms, renders the C-2 position highly susceptible to nucleophilic aromatic substitution (SNAr).

Standard harsh saponification conditions (e.g., boiling NaOH) pose a significant risk of displacing the C-2 chlorine with a hydroxyl group or inducing decarboxylation. This guide presents a Lithium Hydroxide (LiOH)-mediated soft hydrolysis protocol designed to cleave the ester exclusively while preserving the halogen handles essential for downstream medicinal chemistry (e.g., Suzuki or Buchwald couplings).

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

The target substrate contains two electrophilic sites competing for the hydroxide nucleophile:

-

The Ester Carbonyl (C=O): The desired site of attack.

-

The C-2 Thiazole Carbon: Activated by the ring nitrogen and the inductive effect of the chlorine, this position is prone to SNAr.

Mechanistic Pathway & Risks:

-

Pathway A (Desired): Attack at the carbonyl

Tetrahedral intermediate -

Pathway B (Undesired SNAr): Attack at C-2

Meisenheimer-like complex

Why LiOH in THF/Water?

-

Lithium Hydroxide: Less aggressive than NaOH or KOH. The lithium cation coordinates with the carbonyl oxygen, increasing electrophilicity at the ester specifically, rather than generally increasing the nucleophilicity of the bulk hydroxide solution [1].

-

THF/Water Solvent: Tetrahydrofuran (THF) ensures the lipophilic dichloro-ester remains in solution, while water provides the hydroxide ion. This homogeneous phase prevents local concentration hotspots that occur in biphasic systems, reducing side reactions.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role |

| Ethyl 2,5-dichlorothiazole-4-carboxylate | 1.0 | Starting Material |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 2.5 | Reagent |

| Tetrahydrofuran (THF) | 10 Vol | Solvent (Organic) |

| Deionized Water | 5 Vol | Solvent (Aqueous) |

| 1N Hydrochloric Acid (HCl) | As req. | Acidifying Agent |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Charge a round-bottom flask with Ethyl 2,5-dichlorothiazole-4-carboxylate (1.0 equiv).

-

Add THF (10 volumes relative to mass, e.g., 10 mL per 1 g) and stir until fully dissolved.

-

Prepare a solution of LiOH·H₂O (2.5 equiv) in Water (5 volumes).

-

Note: Dissolving LiOH separately ensures no solid pellets create local hotspots on the flask bottom.

-

Step 2: Controlled Addition & Reaction

-

Cool the THF solution to 0 °C using an ice bath.

-

Add the aqueous LiOH solution dropwise over 5 minutes.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

-

Monitor: Stir vigorously for 2–4 hours.

-

Checkpoint: Check reaction progress via TLC (System: 30% EtOAc in Hexanes) or LCMS. Look for the disappearance of the ester peak.

-

Caution: Do not heat the reaction unless conversion is <10% after 4 hours. If heating is required, limit to 40 °C.[1]

-

Step 3: Workup & Isolation (Critical for Purity)

-

Concentration: Evaporate the THF on a rotary evaporator at 35 °C under reduced pressure. Do not evaporate to complete dryness; leave the aqueous slurry.

-

Washing (Impurity Removal): Dilute the aqueous residue with water (5 vol) and wash with Diethyl Ether or MTBE (2 x 5 vol).

-

Rationale: This removes any unreacted ester or non-acidic byproducts (e.g., decarboxylated species) while the product remains in the aqueous phase as the carboxylate salt.

-

-

Acidification: Cool the aqueous layer to 0 °C. Slowly add 1N HCl dropwise with stirring until pH 2–3 is reached.

-

Observation: The product should precipitate as a white to off-white solid.

-

-

Filtration/Extraction:

Visualization: Reaction Workflow

Caption: Logical flow for the chemoselective hydrolysis, emphasizing the purification wash step before acidification to ensure high purity.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Loss of Chlorine (M-35 mass) | SNAr attack at C-2 due to high temperature or excess base. | Switch to LiOH (if using NaOH). Maintain temperature <25 °C. Reduce base equivalents to 1.5. |

| Low Yield / Product in Aqueous | Product is amphoteric or highly polar. | Do not filter; use exhaustive extraction with EtOAc/THF (9:1) mixture. Saturate aqueous layer with NaCl (salting out). |

| Decarboxylation (M-44 mass) | Acidification was too aggressive or performed hot. | Acidify strictly at 0 °C. Do not heat the acidic solution. Store product at 4 °C. |

| Incomplete Conversion | Steric hindrance or poor solubility. | Increase THF ratio. Add a catalytic amount (5 mol%) of Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst [2]. |

Safety & Handling

-

2,5-Dichlorothiazoles: Potential skin sensitizers.[3] Handle in a fume hood.

-

Reaction Exotherm: The neutralization of the carboxylate salt with HCl is exothermic. Add acid slowly to prevent thermal spikes that could trigger decarboxylation.

-

Waste Disposal: The aqueous waste contains lithium salts and should be disposed of according to solvent waste regulations.

References

-

National Institutes of Health (NIH). (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Retrieved October 26, 2023, from [Link]

- Google Patents. (2012). CN102372680A - Method for preparing thiazole-4-carboxylic acid.

-

Royal Society of Chemistry. (1971).[4] Reactivity of 2-halogenothiazoles towards nucleophiles. Journal of the Chemical Society B. Retrieved October 26, 2023, from [Link]

Sources

- 1. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 2,5-dichlorothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Value of a Trifunctional Thiazole Building Block

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged scaffold in drug design.[3] The targeted functionalization of the thiazole ring is therefore a critical endeavor in the pursuit of novel therapeutics. Ethyl 2,5-dichlorothiazole-4-carboxylate emerges as a highly versatile and strategic starting material in this context. It presents a trifecta of reactive sites: two distinct chlorine atoms at the C2 and C5 positions, amenable to palladium-catalyzed cross-coupling, and an ethyl ester at C4 that can be further manipulated.[4] This guide provides a comprehensive overview and detailed protocols for the selective functionalization of this building block, empowering chemists to unlock its full synthetic potential.

The inherent electronic asymmetry of the thiazole ring, influenced by the nitrogen and sulfur heteroatoms, renders the C2 and C5 positions electronically distinct. Typically, the C2 position, being adjacent to the nitrogen atom, is more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition by a palladium(0) catalyst.[4] However, as this guide will demonstrate, this innate reactivity can be modulated and even reversed through the judicious selection of palladium catalysts and ligands, enabling controlled, regioselective functionalization.[5][6]

The Engine of Innovation: Understanding the Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[7] These reactions universally proceed through a catalytic cycle involving a palladium(0) active species. A fundamental understanding of this cycle is paramount for troubleshooting and optimizing reactions.

The cycle comprises three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl) of the thiazole, forming a Pd(II) intermediate. This is often the rate-determining step.

-

Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled as the final product, regenerating the active Pd(0) catalyst, which then re-enters the cycle.[7]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Part 1: Suzuki-Miyaura Coupling – Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boron reagents.[8] With ethyl 2,5-dichlorothiazole-4-carboxylate, the primary challenge and opportunity lies in achieving regioselective mono-arylation at either the C2 or C5 position.

Causality Behind Experimental Choices: Catalyst-Controlled Regioselectivity

Pioneering work has demonstrated that the regioselectivity of Suzuki couplings on dihalothiazoles can be controlled by the choice of the palladium catalyst system.[5][6] This control stems from the different mechanisms through which various palladium-ligand complexes operate.

-

C2-Selectivity (The "Default" Pathway): Catalysts with less sterically demanding ligands, such as Pd(PPh₃)₄, tend to favor coupling at the more electronically activated C2 position. The proximity to the thiazole nitrogen enhances the rate of oxidative addition at this site.

-

C5-Selectivity (Ligand-Induced Reversal): The use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, can reverse this selectivity, favoring coupling at the C5 position.[9] The steric bulk of these ligands is thought to disfavor approach at the more hindered C2 position (flanked by the sulfur and nitrogen atoms), thereby promoting reaction at the C5 site.

Experimental Protocols

Protocol 1.1: C2-Selective Suzuki-Miyaura Coupling

This protocol is designed to favor the reaction at the more intrinsically reactive C2 position.

| Reagent/Parameter | Value/Description | Justification |

| Substrate | Ethyl 2,5-dichlorothiazole-4-carboxylate (1.0 equiv) | Starting material. |

| Coupling Partner | Arylboronic acid (1.1 equiv) | The nucleophilic component. |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | A standard, less bulky catalyst favoring C2. |

| Base | K₂CO₃ (2.0 equiv) | Aqueous base to activate the boronic acid. |

| Solvent | Toluene/Water (4:1 mixture) | Biphasic system, common for Suzuki couplings. |

| Temperature | 90 °C | Provides sufficient energy for the reaction. |

| Time | 12-24 h | Typical reaction time, monitor by TLC/LC-MS. |

Step-by-Step Methodology:

-

To a Schlenk flask, add ethyl 2,5-dichlorothiazole-4-carboxylate, the arylboronic acid, and Pd(PPh₃)₄.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed toluene/water solvent mixture, followed by the aqueous K₂CO₃ solution.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 1.2: C5-Selective Suzuki-Miyaura Coupling

This protocol employs a bulky ligand to steer the coupling towards the C5 position.

| Reagent/Parameter | Value/Description | Justification |

| Substrate | Ethyl 2,5-dichlorothiazole-4-carboxylate (1.0 equiv) | Starting material. |

| Coupling Partner | Arylboronic acid (1.1 equiv) | The nucleophilic component. |

| Catalyst Precursor | Pd(OAc)₂ (2 mol%) | A common Pd(II) source. |

| Ligand | SPhos (4 mol%) | A bulky, electron-rich ligand to promote C5 selectivity. |

| Base | K₃PO₄ (2.0 equiv) | A stronger base often beneficial with bulky ligands. |

| Solvent | 1,4-Dioxane | A polar aprotic solvent suitable for this catalyst system. |

| Temperature | 100 °C | Higher temperature may be required. |

| Time | 12-24 h | Monitor by TLC/LC-MS. |

Step-by-Step Methodology:

-

In a Schlenk flask, combine Pd(OAc)₂ and SPhos in 1,4-dioxane and stir for 10 minutes at room temperature under an inert atmosphere to pre-form the catalyst.

-

Add the ethyl 2,5-dichlorothiazole-4-carboxylate, arylboronic acid, and K₃PO₄.

-

Heat the mixture to 100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Follow the workup and purification procedure described in Protocol 1.1.

Caption: General laboratory workflow for a Suzuki-Miyaura coupling reaction.

Part 2: Stille and Sonogashira Couplings – Expanding the Toolbox

While the Suzuki reaction is a workhorse, Stille and Sonogashira couplings offer access to different classes of compounds, namely those containing new C(sp²)-C(sp²) and C(sp²)-C(sp) bonds, respectively.

Stille Coupling: A Robust, Albeit Toxic, Alternative

The Stille reaction couples the thiazole chloride with an organotin reagent.[10] Organostannanes are often highly reactive and tolerant of a wide range of functional groups, but their high toxicity necessitates careful handling.[10] The regioselectivity principles are similar to those of the Suzuki coupling, with less hindered catalysts like Pd(PPh₃)₄ generally favoring the C2 position.[11][12]

Protocol 2.1: C2-Selective Stille Coupling

| Reagent/Parameter | Value/Description | Justification |

| Substrate | Ethyl 2,5-dichlorothiazole-4-carboxylate (1.0 equiv) | Starting material. |

| Coupling Partner | Organostannane (e.g., Aryl-SnBu₃) (1.2 equiv) | The organometallic nucleophile. |

| Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | A common and effective catalyst for Stille reactions. |

| Solvent | Anhydrous Toluene or DMF | Aprotic solvents are standard. |

| Additives | CuI (10 mol%) - Optional | Can accelerate the transmetalation step. |

| Temperature | 110 °C | Often requires higher temperatures than Suzuki. |

| Time | 12-24 h | Monitor by TLC/LC-MS. |

Step-by-Step Methodology:

-

Combine ethyl 2,5-dichlorothiazole-4-carboxylate, the organostannane, and PdCl₂(PPh₃)₂ (and CuI if used) in a Schlenk flask under an inert atmosphere.

-

Add anhydrous, degassed solvent.

-

Heat the mixture to 110 °C with stirring.

-

Monitor the reaction. Upon completion, cool to room temperature.

-

Dilute with ethyl acetate and wash with aqueous KF solution (to remove tin byproducts) and brine.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkyne functionalities onto aryl halides.[13] It typically employs a dual catalyst system of palladium and copper(I).[14] The reaction is generally highly selective for more reactive halides, making a C2-selective mono-coupling highly feasible.[15]

Protocol 2.2: C2-Selective Sonogashira Coupling

| Reagent/Parameter | Value/Description | Justification |

| Substrate | Ethyl 2,5-dichlorothiazole-4-carboxylate (1.0 equiv) | Starting material. |

| Coupling Partner | Terminal Alkyne (1.5 equiv) | The alkyne component. |

| Palladium Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | Standard palladium source. |

| Copper Co-catalyst | CuI (4 mol%) | Essential for the Sonogashira mechanism. |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as both base and solvent. |

| Solvent | THF (optional, if base is not used as solvent) | To ensure solubility. |

| Temperature | Room Temperature to 50 °C | Generally mild conditions are sufficient. |

| Time | 4-12 h | Reactions are often faster than Suzuki or Stille. |

Step-by-Step Methodology:

-

To a Schlenk flask under an inert atmosphere, add ethyl 2,5-dichlorothiazole-4-carboxylate, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous, degassed solvent (e.g., THF) followed by the amine base.

-

Add the terminal alkyne dropwise with stirring.

-

Stir at room temperature or heat gently to 50 °C, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography.

Part 3: Buchwald-Hartwig Amination – Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling amines with aryl halides.[16] This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand to facilitate the reductive elimination step. Given the electron-deficient nature of the 2,5-dichlorothiazole ring, C-N coupling can be quite efficient, particularly at the C2 position.

Causality Behind Experimental Choices: The Role of Ligand and Base

Success in Buchwald-Hartwig amination hinges on the synergistic effect of the ligand and base.

-

Ligand: Bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are essential. They promote the formation of a monoligated palladium species, which is highly active in the catalytic cycle, and facilitate the crucial, often difficult, C-N reductive elimination.

-

Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). The base deprotonates the amine in the catalytic cycle, allowing it to coordinate to the palladium center.

Protocol 3.1: C2-Selective Buchwald-Hartwig Amination

| Reagent/Parameter | Value/Description | Justification |

| Substrate | Ethyl 2,5-dichlorothiazole-4-carboxylate (1.0 equiv) | Starting material. |

| Coupling Partner | Primary or Secondary Amine (1.2 equiv) | The nitrogen nucleophile. |

| Catalyst Precursor | Pd₂(dba)₃ (1.5 mol%) | A common Pd(0) source. |

| Ligand | XPhos (3.5 mol%) | A robust, bulky ligand for C-N coupling. |

| Base | NaOtBu (1.4 equiv) | Strong, non-nucleophilic base. |

| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvents are required. |

| Temperature | 100 °C | To drive the reaction to completion. |

| Time | 8-16 h | Monitor by TLC/LC-MS. |

Step-by-Step Methodology:

-

In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.

-

Add the ethyl 2,5-dichlorothiazole-4-carboxylate and the anhydrous, degassed solvent.

-

Add the amine and seal the tube.

-

Heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Caption: Catalyst control dictates regioselective functionalization of the thiazole core.

Conclusion and Future Outlook

Ethyl 2,5-dichlorothiazole-4-carboxylate is a powerful and versatile building block for the synthesis of complex, highly functionalized thiazole derivatives. By leveraging the principles of palladium-catalyzed cross-coupling, chemists can achieve remarkable control over the regiochemical outcome of these transformations. The protocols detailed herein for Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions provide a robust starting point for researchers. The key to success lies in the rational selection of the catalyst, ligand, and reaction conditions to steer the reaction towards the desired C2 or C5-functionalized product. As the demand for novel heterocyclic compounds continues to grow in the pharmaceutical and materials science sectors, mastering the selective functionalization of such strategic building blocks will remain an invaluable skill.

References

-

Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733–1739. [Link]

-

El-Subbagh, H. I., Abadi, A. H., & Lehmann, J. (1999). 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Archiv der Pharmazie, 332(4), 137–142. [Link]

-

Santhosh, C., Singh, K. R., Sheela, K., Swaroop, T. R., & Sadashiva, M. P. (2023). Base-promoted regioselective synthesis of alkyl (2-tosyl/4-ethylcarbonyl) thiazole-5-carboxylates employing dithioates and active methylene isocyanides. New Journal of Chemistry. [Link]

-

Karmakar, S., Manna, S., & Maji, M. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. [Link]

-

Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733–1739. [Link]

-

Al-dujaili, A. H. (2021). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. European Journal of Pharmaceutical and Medical Research. [Link]

-

Kotlyar, V. M., Orlov, V. D., Yaremenko, F. G., & Desenko, S. M. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. ACS Omega. [Link]

-

Chinchilla, R., & Nájera, C. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

-

Kotlyar, V. M., Orlov, V. D., Yaremenko, F. G., & Desenko, S. M. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. ResearchGate. [Link]

-

Sharma, G., & Kumar, A. (2021). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. The Journal of Organic Chemistry. [Link]

-

Schoenebeck, F., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 31, 2026, from [Link]

-

Science.gov. (n.d.). palladium-catalyzed suzuki-miyaura cross-coupling. Retrieved January 31, 2026, from [Link]

-

Wang, C., Li, X., & Zhu, J. (2020). Tunable regiodivergent C–H alkenylation of 2-arylthiazoles via catalyst control. Organic & Biomolecular Chemistry. [Link]

-

Sharma, G., & Kumar, A. (2021). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. PubMed. [Link]

-

Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole in medicinal chemistry. Future Medicinal Chemistry. [Link]

-

Liu, J., & Li, Y. (2015). Selective Access to 4-Substituted 2-Aminothiazoles and 4-Substituted 5-Thiocyano-2-aminothiazoles from Vinyl Azides and Potassium Thiocyanate Switched by Palladium and Iron Catalysts. Organic Chemistry Portal. [Link]

-

Kumar, A., & Singh, A. (2013). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate. [Link]

-

Schimank, C., Dal-Cero, M., & Trapp, O. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Beilstein Journal of Organic Chemistry. [Link]

-

Patel, S. B., & Patel, H. R. (2020). Design, synthesis and biological screening of 2,4-dichlorothiazole-5-carboxaldehyde-derived chalcones as potential antitubercular and antiproliferative agents. ResearchGate. [Link]

-

Karmakar, S., Manna, S., & Maji, M. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved January 31, 2026, from [Link]

-

Le, M. T., & Vedejs, E. (2018). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 23(10), 2477. [Link]

-

Niemeyer, Z. L., & Sigman, M. S. (2018). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 51(5), 1241–1254. [Link]

-

Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. ChemSusChem, 6(8), 1435-1440. [Link]

-

Ura, Y., & Kataoka, Y. (2022). Coupling of Thiazole-2-Amines with Isocyanide Ligands in bis-(Isocyanide) Platinum Complex: A New Type of Reactivity. Inorganics, 10(12), 221. [Link]

-

Santhosh, C., Singh, K. R., Sheela, K., Swaroop, T. R., & Sadashiva, M. P. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). Organic Chemistry Portal. [Link]

-

Pérez, S. E., & Pérez, H. (2021). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. Catalysts, 11(12), 1488. [Link]

-

Dawood, K. M., Elamin, M. B., & Farag, A. M. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ResearchGate. [Link]

-

Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(1), 46–49. [Link]

-

Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate. [Link]

-

Montgomery, T. P., & Krische, M. J. (2016). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Angewandte Chemie International Edition, 55(43), 13503–13506. [Link]

-

Bonacorso, H. G., et al. (2018). Tandem Double-Cross-Coupling/Hydrothiolation Reaction of 2-Sulfenyl Benzimidazoles with Boronic Acids. ResearchGate. [Link]

-

Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 129(41), 12664–12665. [Link]

Sources